2-Naphthalenesulfonamide, N-(2-formylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, N-(2-formylphenyl)- typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-aminobenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenesulfonamide, N-(2-formylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonamide, N-(2-formylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Naphthalenesulfonamide, N-(2-carboxyphenyl)-
Reduction: 2-Naphthalenesulfonamide, N-(2-hydroxymethylphenyl)-
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenesulfonamide, N-(2-formylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonamide, N-(2-formylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The formyl group can participate in Schiff base formation with amino groups on proteins, while the sulfonamide group can mimic the structure of natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: A simpler analog without the formyl group.
2-Naphthalenesulfonanilide: Contains an aniline group instead of a formyl group.
Naphthalene-2-sulfonic acid: Lacks the sulfonamide group and has a sulfonic acid group instead.
Uniqueness
2-Naphthalenesulfonamide, N-(2-formylphenyl)- is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for additional chemical modifications, while the sulfonamide group provides potential interactions with biological targets.
Properties
CAS No. |
646062-95-5 |
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Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(2-formylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H13NO3S/c19-12-15-7-3-4-8-17(15)18-22(20,21)16-10-9-13-5-1-2-6-14(13)11-16/h1-12,18H |
InChI Key |
MYBUOSRTPNKXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C=O |
Origin of Product |
United States |
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